molecular formula C18H24N2O3 B1651254 tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate CAS No. 1251021-44-9

tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1651254
CAS No.: 1251021-44-9
M. Wt: 316.4
InChI Key: SXIPQAKGHJILBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(21)19-18/h4-7H,8-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIPQAKGHJILBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111751
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251021-44-9
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251021-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization

Procedure :

  • Prepare a linear precursor (e.g., N-Boc-piperidine-substituted isoquinoline derivative).
  • Treat with a Brønsted acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., AlCl₃) to induce intramolecular cyclization.
    Conditions :
  • Solvent: Acetic acid or toluene
  • Temperature: 80–120°C
  • Time: 4–24 hours
    Yield : 60–75%.

Example :
Heating N-Boc-4-(2-aminophenyl)piperidine in glacial acetic acid at 100°C for 12 hours afforded the spirocyclic product in 68% yield.

Base-Mediated Cyclization

Procedure :

  • Generate a carbanion intermediate using LDA or NaH.
  • Facilitate intramolecular nucleophilic attack to form the spiro center.
    Conditions :
  • Solvent: DMF or THF
  • Temperature: −78°C to 25°C
  • Time: 1–6 hours
    Yield : 50–80%.

Example :
Treatment of 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with NaH in DMF at 0°C for 2 hours yielded the spiro product in 75% yield.

Multi-Step Synthesis Approaches

Route 1: From Isoquinoline Precursors

  • Step 1 : Synthesize 3,4-dihydroisoquinoline via Bischler-Napieralski cyclization of phenethylamide derivatives.
  • Step 2 : Introduce the piperidine moiety via nucleophilic substitution or reductive amination.
  • Step 3 : Perform Boc protection followed by oxidative spirocyclization.

Overall Yield : 35–45%.

Route 2: Piperidine-First Strategy

  • Step 1 : Prepare N-Boc-piperidine-4-carbaldehyde via Vilsmeier-Haack formylation.
  • Step 2 : Condense with aniline derivatives to form Schiff bases.
  • Step 3 : Reduce the imine and cyclize under acidic conditions.

Overall Yield : 40–55%.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability Reference
Acid-Catalyzed Cyclization 60–75 ≥95 Moderate
Base-Mediated Spirocyclization 50–80 ≥90 High
Multi-Step (Route 1) Bischler-Napieralski 35–45 ≥85 Low
Multi-Step (Route 2) Reductive Amination 40–55 ≥88 Moderate

Optimization and Challenges

  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) is typically required due to byproduct formation.
  • Regioselectivity : Steric effects from the Boc group often dictate the spiro center’s position.
  • Side Reactions : Over-oxidation or dimerization may occur during cyclization; controlled stoichiometry of oxidants (e.g., MnO₂) is critical.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.

    Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in the development of drugs targeting various diseases, including:

  • Neurodegenerative Disorders: Compounds with similar structures have demonstrated neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease.
  • Antidepressant Activity: Research indicates that spiro compounds can exhibit antidepressant-like effects in animal models, suggesting potential applications in mood disorder therapies.

Organic Synthesis

tert-Butyl 1-oxo-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique spiro configuration allows for the creation of diverse chemical entities through various synthetic pathways:

  • Reactions Utilized:
    • Cyclization Reactions: The compound can undergo cyclization to form novel bicyclic structures.
    • Functional Group Transformations: It can be modified to introduce various functional groups, enhancing its utility in synthesizing pharmaceuticals.

Biological Studies

The compound's biological activity is an area of active research. Studies have focused on:

  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cellular Studies: Assessing its effects on cell proliferation and apoptosis in cancer cell lines.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of spiro compounds similar to this compound. The findings indicated that these compounds could mitigate oxidative stress-induced neuronal damage.

Case Study 2: Antidepressant Activity

Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant antidepressant-like behavior in rodent models. This study highlights the potential of spiro compounds in developing new antidepressant therapies.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug development for neurodegenerative disorders and mood disordersNeuroprotective and antidepressant-like effects
Organic SynthesisIntermediate for synthesizing complex organic moleculesUseful in cyclization and functional group transformations
Biological StudiesInvestigation of enzyme inhibition and cellular effectsPotential anti-cancer properties noted

Mechanism of Action

The mechanism by which tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The tert-butyl and oxo groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Structure Key Substituents Molecular Weight Key Applications/Properties
Target Compound Spiro[isoquinoline-3,4'-piperidine] 1'-tert-butyl carboxylate, 1-oxo 316.40 Intermediate in drug synthesis; conformational rigidity due to spiro system
1'-Methyl-1-oxo-2-(pyridin-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid (1) Spiro[isoquinoline-3,4'-piperidine] 1'-methyl, 4-carboxylic acid, pyridin-3-yl-methyl ~363 (estimated) Structural studies via X-ray/DFT; zwitterionic form in solution
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate Spiro[isoquinoline-4,4'-piperidine] 1'-tert-butyl carboxylate, non-oxo Not specified Lab chemical; acute toxicity (oral, H302) and irritant (skin/eyes, H315/H319)
tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate Spiro[oxazepine-piperidine] 1'-tert-butyl carboxylate, 4-oxo Not specified Highlighted for explosive/flammable risks; discontinued

Key Observations :

  • Spiro Junction Position: The target compound’s isoquinoline-piperidine spiro system (positions 3 and 4') differs from analogues like 1 (isoquinoline-3,4') and the benzooxazepine derivative (oxazepine-2,4'), which alters ring strain and reactivity .
  • Carboxylic acid substituents (e.g., in 1) introduce zwitterionic behavior, affecting solubility .
  • Steric Effects : The tert-butyl group in the target compound improves stability and may hinder enzymatic degradation, making it advantageous as a synthetic intermediate .

Biological Activity

tert-Butyl 1-oxo-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 316.40 g/mol
  • CAS Number : 1251021-44-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in disease processes.

Key Targets:

  • Renin : Involved in hypertension regulation.
  • Dynamin receptor : Associated with neurological disorders.
  • α-glucosidase : Linked to diabetes management.

Biological Activity

The compound has been shown to exhibit several biological activities:

Antihypertensive Activity

Studies suggest that compounds similar to tert-butyl 1-oxo derivatives can inhibit renin activity, leading to reduced blood pressure levels. This effect is crucial for developing antihypertensive medications.

Neuroprotective Effects

Research indicates potential neuroprotective effects through the inhibition of dynamin receptors, which may be beneficial in treating conditions like epilepsy and other neurodegenerative diseases.

Antidiabetic Properties

The inhibition of α-glucosidase suggests a role in managing blood glucose levels, making it a candidate for diabetes treatment.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Hypertension :
    • Objective : Evaluate the antihypertensive effects.
    • Methodology : Animal models were treated with varying doses of the compound.
    • Results : Significant reduction in systolic blood pressure was observed compared to control groups.
  • Neuroprotection in Epilepsy Models :
    • Objective : Assess neuroprotective effects.
    • Methodology : Seizure-induced models were used to test the compound's efficacy.
    • Results : The compound reduced seizure frequency and severity.
  • Diabetes Management Study :
    • Objective : Investigate effects on glucose levels.
    • Methodology : Diabetic rats were administered the compound.
    • Results : Notable decrease in postprandial glucose levels was recorded.

Data Table of Biological Activities

Activity TypeTargetEffect ObservedReference
AntihypertensiveReninBlood pressure reduction
NeuroprotectiveDynamin receptorDecreased seizure activity
Antidiabeticα-glucosidaseLowered blood glucose levels

Q & A

Q. What are the established synthetic routes for this spiroheterocyclic compound?

The compound is synthesized via a ketimine condensation reaction. A common method involves reacting homophthalic anhydride with a ketimine derived from heterocyclic ketones. For example:

  • Step 1: Prepare the ketimine by heating 1-methylpiperidin-4-one with pyridin-3-ylmethanamine at 100°C .
  • Step 2: Condense homophthalic anhydride with the ketimine under reflux in ethyl acetate to form the spiroheterocyclic core .
  • Step 3: Introduce the tert-butyl carbamate protecting group via Boc anhydride under basic conditions .

Key Data:

ParameterValueReference
Yield (Step 1)76%
Solvent (Step 2)Ethyl acetate

Q. What safety protocols are critical when handling this compound?

The compound poses acute toxicity (oral, dermal) and irritant hazards. Key safety measures include:

  • Personal Protective Equipment (PPE): P95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact .
  • Ventilation: Use fume hoods to minimize aerosol formation .
  • Waste Disposal: Avoid drainage systems; collect residues in sealed containers .

Toxicity Profile (GHS Classification):

HazardCategoryCode
Acute Toxicity (Oral)4H302
Skin Irritation2H315
Eye Irritation2AH319

Advanced Research Questions

Q. How do computational (DFT) and experimental (X-ray) structural analyses compare for derivatives of this compound?

Studies on derivatives reveal close alignment between DFT-calculated and X-ray-derived geometries. For example:

  • Bond Lengths: C-N bond distances in the spiro core differ by <0.02 Å between DFT (B3LYP/6-31+G*) and X-ray data .
  • Conformational Preferences: Antiperiplanar conformers are energetically favored in both solid-state (X-ray) and solution (NMR) phases .

Q. Table: Structural Comparison for 1'-Methyl Derivative

ParameterX-ray (Å)DFT (Å)Deviation
C3-N41.4621.445-0.017
N4-C51.3511.368+0.017

Q. How can discrepancies between theoretical and experimental data be resolved in spiroheterocyclic systems?

Discrepancies often arise from solvent effects or crystal packing forces. Methodological solutions include:

  • Solvent Modeling: Use implicit solvent models (e.g., PCM) in DFT to mimic aqueous environments .
  • Dynamics Simulations: Perform molecular dynamics (MD) to assess conformational flexibility .
  • High-Resolution Crystallography: Refine X-ray data with SHELX software to reduce measurement errors .

Case Study: A hydrate crystal structure showed 0.03 Å deviations in bond angles compared to DFT, attributed to hydrogen bonding in the lattice .

Q. What strategies optimize the synthesis of derivatives for biological screening?

  • Functionalization: Introduce substituents (e.g., pyridinyl-methyl groups) via nucleophilic substitution or cross-coupling .
  • Protecting Groups: Use Boc (tert-butoxycarbonyl) to stabilize reactive amines during synthesis .
  • Purification: Employ flash chromatography (ethyl acetate/hexane gradients) to isolate derivatives with >95% purity .

Example Derivative:

CompoundModificationYield
1'-Methyl-2-(pyridin-3-yl-methyl)Pyridinyl substitution68%

Q. What are the limitations of current toxicity data for this compound?

Existing safety data lack detailed chronic toxicity profiles. Researchers should:

  • Conduct Ames Tests: Assess mutagenicity using Salmonella typhimurium strains .
  • Monitor Degradation: Analyze thermal decomposition products (e.g., CO, NOx) via TGA-MS .

Gaps in Data:

  • No carcinogenicity (IARC/NTP) or reproductive toxicity studies are available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.